Cas no 2248269-44-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate)

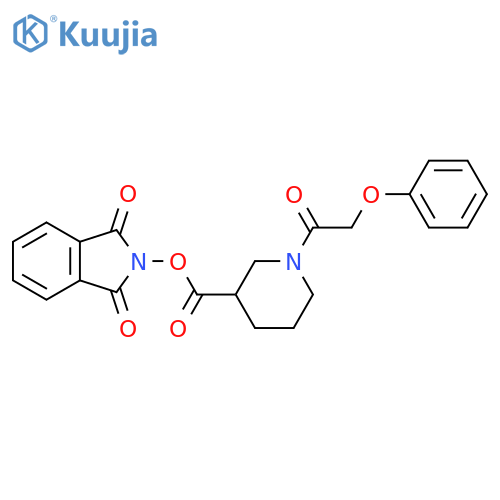

2248269-44-3 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate

- 2248269-44-3

- EN300-6524119

-

- インチ: 1S/C22H20N2O6/c25-19(14-29-16-8-2-1-3-9-16)23-12-6-7-15(13-23)22(28)30-24-20(26)17-10-4-5-11-18(17)21(24)27/h1-5,8-11,15H,6-7,12-14H2

- InChIKey: VEBIMSSCEASNIC-UHFFFAOYSA-N

- ほほえんだ: O(C(C1CN(C(COC2C=CC=CC=2)=O)CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 408.13213636g/mol

- どういたいしつりょう: 408.13213636g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 665

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 93.2Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6524119-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate |

2248269-44-3 | 1g |

$0.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

2248269-44-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-phenoxyacetyl)piperidine-3-carboxylate) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬